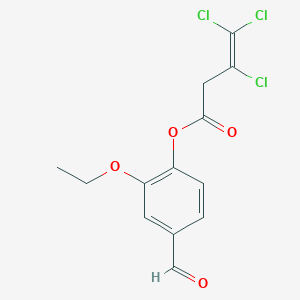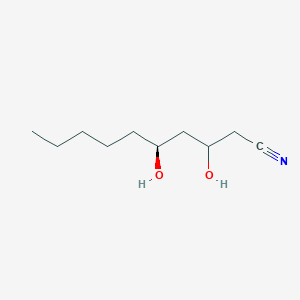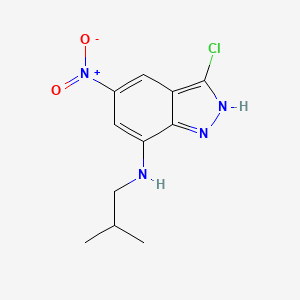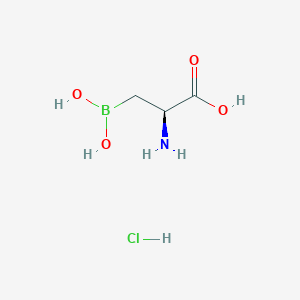
3,6-Bis(5-bromo-3-tetradecylthiophen-2-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is a complex organic compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine typically involves a multi-step process. One common method includes the following steps:
Formation of the thiophene derivative: The starting material, 3-tetradecylthiophene, undergoes bromination to introduce bromine atoms at the 5-position, resulting in 5-bromo-3-tetradecylthiophene.
Cyclization: The brominated thiophene derivative is then subjected to a cyclization reaction with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the thiophene rings.
Wissenschaftliche Forschungsanwendungen
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is primarily related to its ability to interact with specific molecular targets and pathways. The bromine and thiophene groups can participate in various interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which influence the compound’s behavior in different environments. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with hexyl groups instead of tetradecyl groups.
3,6-Dibromo-pyridazine: Lacks the thiophene groups, resulting in different chemical properties.
3,6-Bis(4-tert-butylphenyl)pyridazine: Contains tert-butylphenyl groups instead of thiophene groups.
Uniqueness
3,6-Bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine is unique due to the presence of both bromine and long alkyl chains (tetradecyl groups) attached to the thiophene rings. This combination imparts distinct electronic, optical, and solubility properties, making it valuable for specific applications in organic electronics and material science .
Eigenschaften
CAS-Nummer |
872090-24-9 |
|---|---|
Molekularformel |
C40H62Br2N2S2 |
Molekulargewicht |
794.9 g/mol |
IUPAC-Name |
3,6-bis(5-bromo-3-tetradecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C40H62Br2N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-31-37(41)45-39(33)35-29-30-36(44-43-35)40-34(32-38(42)46-40)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-32H,3-28H2,1-2H3 |
InChI-Schlüssel |
UUEXPXVOBNRAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



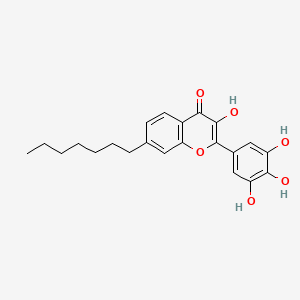
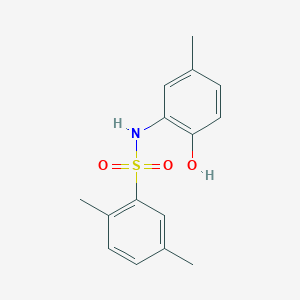
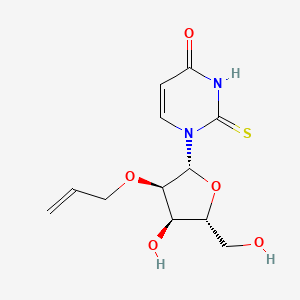

![5-Chloro-2-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12596914.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
